(3-Butoxyphenyl)methanamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
(3-butoxyphenyl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-2-3-7-13-11-6-4-5-10(8-11)9-12/h4-6,8H,2-3,7,9,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFECGYGOELAKNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Significance and Contextual Relevance in Organic Synthesis
(3-Butoxyphenyl)methanamine serves as a significant intermediate in the synthesis of more complex molecules. Its structure, featuring a primary amine and a butoxy-substituted phenyl group, allows for a variety of chemical transformations. The amine group can readily undergo reactions such as acylation, alkylation, and diazotization, providing a versatile handle for introducing nitrogen-containing functionalities. The butoxy group, an ether linkage on the aromatic ring, influences the molecule's electronic properties and solubility, which can be a crucial factor in the design of new compounds.
In the broader context of organic synthesis, arylalkylamines are fundamental scaffolds. They are precursors to a wide array of chemical entities, and the specific substitution pattern on the aromatic ring, as seen in this compound, allows for the fine-tuning of a target molecule's properties. For instance, it is used as an intermediate in the creation of certain herbicides and insecticides. lookchem.com The strategic placement of the butoxy group at the meta position of the phenyl ring relative to the aminomethyl group influences the regioselectivity of further reactions on the aromatic ring.
Chemical Classification and Structural Features of Butoxyphenyl Methanamine Derivatives
(3-Butoxyphenyl)methanamine belongs to the class of organic compounds known as arylalkylamines. psu.eduebi.ac.uk This classification denotes molecules containing an alkylamine group attached to an aromatic ring system. More specifically, it can be described as a substituted benzylamine (B48309), where the benzyl (B1604629) group is modified with a butoxy substituent.
The core structure consists of a benzene (B151609) ring bonded to a methanamine group (-CH2NH2) and a butoxy group (-O(CH2)3CH3). The "3-" in the name indicates that the butoxy group is attached to the third carbon of the phenyl ring, relative to the methanamine substituent.
Several derivatives of butoxyphenyl methanamine exist, varying in the substitution pattern and the type of butoxy group. These include isomers with the butoxy group at the ortho- (2-) or para- (4-) positions, as well as isomers with different butyl ether configurations, such as sec-butoxy and tert-butoxy. lookchem.comnih.govsigmaaldrich.com These structural variations can lead to significant differences in the chemical and physical properties of the compounds.
Table 1: Chemical and Physical Properties of this compound and Related Derivatives
| Property | This compound | (3-sec-Butoxyphenyl)methanamine | [3-(tert-Butoxy)phenyl]methanamine |
| CAS Number | 37806-38-5 fluorochem.co.uk | 37806-41-0 lookchem.com | 1093622-70-8 nih.gov |
| Molecular Formula | C11H17NO | C11H17NO lookchem.com | C11H17NO nih.gov |
| Molecular Weight | Not specified | 179.26 g/mol lookchem.com | 179.26 g/mol nih.gov |
| Boiling Point | Not specified | 276.3°C at 760 mmHg lookchem.com | Not specified |
| Density | Not specified | 0.977 g/cm³ lookchem.com | Not specified |
| Refractive Index | Not specified | 1.514 lookchem.com | Not specified |
Overview of Academic Research Trajectories for Arylalkylamines
Academic research into arylalkylamines is extensive and has evolved over many decades. psu.eduebi.ac.uk This class of compounds is of fundamental interest due to its presence in numerous biologically active molecules, including neurotransmitters and alkaloids. Research trajectories can be broadly categorized into several areas:
Synthetic Methodology: A significant portion of research focuses on developing new and efficient methods for synthesizing arylalkylamines with diverse substitution patterns. This includes the exploration of novel catalysts, starting materials, and reaction conditions to improve yields and stereoselectivity.
Medicinal Chemistry: Arylalkylamines are a common scaffold in drug discovery. ebi.ac.uk Researchers have extensively explored how modifications to the aryl ring and the alkylamine side chain influence biological activity. For example, studies have investigated the structure-activity relationships of arylalkylamines for their potential as antiparasitic agents. nih.gov
Free Radical Chemistry: The behavior of arylalkylamines in the presence of free radicals is another area of investigation. tandfonline.comresearchgate.net Understanding these reaction mechanisms is crucial, particularly for compounds that may have biological activity, as it can shed light on their metabolic pathways and potential interactions in biological systems. tandfonline.comresearchgate.net
Materials Science: Certain arylalkylamines and their derivatives are being explored for their potential applications in materials science, for instance, in the development of new polymers or functional materials.
Interdisciplinary Impact Within Chemical Sciences
Direct Amination Routes to Phenylalkylamines
Direct amination methods introduce the amine functionality in a single conceptual step, often by forming the carbon-nitrogen bond at the benzylic position. These protocols are valued for their efficiency and atom economy.
Reductive Amination Protocols
Reductive amination is a powerful and widely used method for synthesizing amines from carbonyl compounds. For the synthesis of this compound, the precursor is 3-butoxybenzaldehyde (B1271400). This process involves two key stages: the initial reaction of the aldehyde with an amine source, typically ammonia (B1221849), to form an imine or enamine intermediate, followed by the in-situ reduction of this intermediate to the corresponding amine.
A patent for the production of related substituted 2-[2-(phenyl) ethylamino]alkaneamide derivatives describes the synthesis of the 3-butoxybenzaldehyde precursor. google.com A mixture of 3-hydroxybenzaldehyde (B18108) and 1-chlorobutane (B31608) is reacted to produce 3-butoxybenzaldehyde, which can then undergo reductive amination. google.com
Various reducing agents can be employed, each with specific advantages regarding selectivity, reactivity, and reaction conditions. commonorganicchemistry.com
Sodium Borohydride (B1222165) (NaBH₄) : A common and cost-effective reagent, NaBH₄ is capable of reducing the aldehyde starting material as well as the imine intermediate. Therefore, it is typically added after allowing sufficient time for imine formation. commonorganicchemistry.com
Sodium Cyanoborohydride (NaCNBH₃) : This reagent is particularly useful because it is less reactive towards aldehydes and ketones at neutral pH but effectively reduces the protonated imine (iminium ion). This selectivity allows for a "one-pot" reaction where the aldehyde, ammonia, and reducing agent can be mixed together. commonorganicchemistry.commasterorganicchemistry.com
Sodium Triacetoxyborohydride (NaBH(OAc)₃) : Known as STAB, this is another mild and selective reducing agent favored for reductive aminations. It is less water-sensitive than other hydrides and often provides high yields under gentle conditions. commonorganicchemistry.commasterorganicchemistry.com
Catalytic Hydrogenation : This classic method involves reacting the aldehyde and ammonia under a hydrogen atmosphere in the presence of a metal catalyst, such as Palladium (Pd), Platinum (Pt), or Raney Nickel. google.com
The choice of solvent depends on the reducing agent, with alcohols like methanol (B129727) or ethanol (B145695) being common for borohydride reductions, while solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) are often used with STAB. google.comcommonorganicchemistry.com
Nucleophilic Displacement Reactions for Amine Formation
This strategy involves the substitution of a leaving group at the benzylic position of a 3-butoxybenzyl derivative by an amine nucleophile. The most common starting material is a 3-butoxybenzyl halide, such as 3-butoxybenzyl bromide or chloride.
The general reaction is: 3-Butoxybenzyl-X + Nu⁻ → 3-Butoxybenzyl-Nu + X⁻ (where X is a leaving group and Nu is an amine equivalent)
Several nucleophilic sources of nitrogen can be utilized:
Ammonia : Direct reaction with an excess of ammonia can yield the primary amine. savemyexams.com However, a significant drawback of this method is the potential for over-alkylation, where the newly formed primary amine acts as a nucleophile to react with more of the benzyl (B1604629) halide, leading to the formation of secondary and tertiary amines. chemguide.co.ukmasterorganicchemistry.com Using a large excess of ammonia can help to minimize this side reaction. savemyexams.com
Gabriel Synthesis : A more controlled method for forming primary amines is the Gabriel synthesis. This involves using the potassium salt of phthalimide (B116566) as the nitrogen nucleophile. The phthalimide anion displaces the halide, and the resulting N-benzylphthalimide is then hydrolyzed (e.g., with hydrazine (B178648) or acid) to release the primary amine. unacademy.com This method elegantly avoids the issue of over-alkylation.
Sodium Azide (B81097) : An alternative is to use sodium azide (NaN₃) as the nucleophile, which is highly effective for SN2 reactions. masterorganicchemistry.com This forms a benzyl azide intermediate, which is then reduced to the primary amine using a reducing agent like Lithium Aluminum Hydride (LiAlH₄) or through catalytic hydrogenation. masterorganicchemistry.com
Functional Group Interconversions Leading to this compound Precursors
An alternative synthetic approach is to start with a molecule that already contains the butoxy-substituted benzene (B151609) ring and then chemically transform a different functional group into the required aminomethyl group.
Reduction of Nitrile-Containing Species
A robust and common method for preparing primary benzylamines is the reduction of the corresponding benzonitrile. In this case, 3-butoxybenzonitrile (B8809548) serves as the key precursor. The carbon-nitrogen triple bond of the nitrile group (-C≡N) is reduced to a primary amine group (-CH₂NH₂).
This transformation can be achieved using several powerful reducing agents:
Lithium Aluminum Hydride (LiAlH₄) : LiAlH₄ is a potent reducing agent that readily converts nitriles to primary amines. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or THF, followed by an aqueous workup to hydrolyze the intermediate aluminum complexes. savemyexams.comchemguide.co.uk
Catalytic Hydrogenation : This method involves hydrogen gas (H₂) and a metal catalyst. Raney Nickel is a frequently used catalyst for this purpose, often in an alcoholic solution saturated with ammonia to prevent the formation of secondary amine byproducts. chemicalforums.com Other catalysts like palladium or platinum can also be effective. chemguide.co.uk
Other Borohydride Reagents : While NaBH₄ is generally not strong enough to reduce nitriles on its own, its reactivity can be enhanced by additives. chemguide.co.ukchemicalforums.com For instance, combinations like NaBH₄/AlCl₃ have been reported for nitrile reductions, though yields can be variable. chemicalforums.com More specialized borane (B79455) reagents, such as diisopropylaminoborane, have also shown high efficacy in reducing a wide variety of nitriles. organic-chemistry.org
A discussion on a chemical forum regarding the reduction of a similar compound, 4-Bromo-2-Butoxybenzonitrile, highlights some of the practical challenges. While reagents like LiAlH₄ and DIBAL-H were attempted without success, NaBH₄/AlCl₃ gave a low yield of 35%. Suggestions from other chemists included using Raney Nickel in ethanol with ammonia to prevent secondary amine formation, a standard procedure for this type of reduction. chemicalforums.com
Table 1: Comparison of Reducing Agents for Nitrile to Amine Conversion
| Reducing Agent/System | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether (e.g., THF), then H₂O workup | High reactivity, good yields | Highly reactive with water/protic solvents, not chemoselective |
| Catalytic Hydrogenation (H₂/Raney Ni) | Ethanol, Ammonia, elevated H₂ pressure | Good for large scale, avoids complex hydrides | Requires pressure equipment, potential for side reactions without ammonia |
| Diisopropylaminoborane | Catalytic LiBH₄ | High yields, tolerates alkenes/alkynes | Not selective in the presence of aldehydes |
N-Alkylation Strategies for Amine Synthesis
N-alkylation is a fundamental process for forming C-N bonds. While typically used to create secondary or tertiary amines from a primary amine, the principles can be applied to synthesize analogues of this compound. organic-chemistry.org In this context, one would start with a primary or secondary amine and react it with a 3-butoxybenzyl halide (e.g., 3-butoxybenzyl bromide) or a similar electrophile.
For example, to synthesize an N-substituted analogue: R-NH₂ + 3-Butoxybenzyl-Br → R-NH-CH₂-(3-Butoxyphenyl) + HBr
This reaction is a nucleophilic substitution where the amine acts as the nucleophile. researchgate.net The reaction is often carried out in the presence of a non-nucleophilic base to neutralize the acid (e.g., HBr) generated during the reaction, which would otherwise protonate the starting amine and render it non-nucleophilic. mdpi.com
Recent advancements have focused on developing more efficient and selective N-alkylation methods. For instance, cesium hydroxide (B78521) has been shown to promote selective mono-N-alkylation of primary amines. organic-chemistry.org Another approach involves the desulfurization of thiols for nucleophilic substitution, where free amines can be used as nucleophiles to synthesize various secondary and tertiary amines. cas.cn
Catalytic Approaches in the Synthesis of Arylalkylamines
Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental footprint. The synthesis of arylalkylamines, including this compound, benefits from these developments.
Catalytic approaches often focus on "borrowing hydrogen" or "hydrogen autotransfer" reactions. In these processes, a catalyst, typically a transition metal complex (e.g., based on Ruthenium, Iridium, or Chromium), temporarily removes hydrogen from a stable molecule like an alcohol to form a highly reactive intermediate (an aldehyde or ketone), which then participates in a subsequent reaction before the hydrogen is returned. researchgate.net
For example, an N-alkylation of an amine with an alcohol can proceed via this mechanism:
Dehydrogenation : The catalyst oxidizes the alcohol (e.g., 3-butoxybenzyl alcohol) to the corresponding aldehyde (3-butoxybenzaldehyde).
Condensation : The aldehyde reacts with an amine to form an imine.
Hydrogenation : The catalyst transfers the "borrowed" hydrogen to the imine, reducing it to the final amine product.
This atom-economical approach uses readily available alcohols as alkylating agents and generates water as the only byproduct. Iridium complexes with specific ligands have proven to be highly effective for the N-methylation of amines using methanol. organic-chemistry.org Similarly, photocatalytic systems, such as a mixed Cu/TiO₂ and Au/TiO₂ catalyst, have been developed for the N-alkylation of amines with alcohols at room temperature. nih.gov
Furthermore, direct C-H functionalization has emerged as a cutting-edge strategy. For instance, an Ir(III)-catalyzed ortho-selective C-H activation of carboxybenzyl-protected arylalkylamines has been developed, offering a novel way to introduce substituents onto the aromatic ring of these molecules. acs.org
Transition Metal-Catalyzed Asymmetric Hydrogenation of Imines and Enamides
Transition metal-catalyzed asymmetric hydrogenation is a powerful and efficient method for the synthesis of chiral amines. nih.govacs.org This technique is particularly valuable for producing enantiomerically enriched compounds, which are crucial in pharmaceutical and materials science. nih.govdicp.ac.cn The process typically involves the reduction of a prochiral imine or enamide using molecular hydrogen in the presence of a chiral transition metal complex. dicp.ac.cndiva-portal.org
The success of asymmetric hydrogenation hinges on the selection of the metal catalyst and the chiral ligand. researchgate.net Ruthenium, rhodium, iridium, and palladium complexes are commonly employed, with the ligand's structure dictating the stereochemical outcome of the reaction. acs.orgdicp.ac.cn For the synthesis of benzylamine (B48309) derivatives like this compound, the corresponding imine would be the substrate for hydrogenation.
Key factors influencing the enantioselectivity and yield of the reaction include the choice of solvent, temperature, and pressure of hydrogen gas. For instance, palladium complexes with bisphosphine ligands have demonstrated high efficacy in the asymmetric hydrogenation of activated imines in solvents like trifluoroethanol. dicp.ac.cn The reaction conditions are optimized to achieve high conversion rates and enantiomeric excesses (ee), often exceeding 90%. acs.orgdicp.ac.cn
Table 1: Examples of Transition Metal-Catalyzed Asymmetric Hydrogenation
| Catalyst System | Substrate Type | Product Type | Typical Enantiomeric Excess (ee) |
|---|---|---|---|
| Pd(CF3CO2)2/(S)-SegPhos | N-diphenylphosphinyl ketimines | Chiral Amines | 87-99% dicp.ac.cn |
| Pd(CF3CO2)2/(S)-SynPhos | N-tosylimines | Chiral Amines | 88-97% dicp.ac.cn |
| Ir/(S,S)-f-Binaphane-L7 | N-alkyl α-aryl furan-containing imines | Chiral Amines | up to 90% acs.org |
| Rh-diphosphine complexes | Isomeric enamides | Chiral Amines | Excellent diva-portal.org |
Palladium-Catalyzed Regioselective Arylation in Amine Synthesis
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. d-nb.info The regioselective arylation of amines, particularly the synthesis of aryl amines, is a significant application of this methodology. mit.edu While direct arylation of unprotected amines can be challenging due to potential side reactions, protocols have been developed to address these issues. nih.govnih.gov
In the context of synthesizing butoxyphenyl-containing amines, a palladium catalyst, often in conjunction with a phosphine (B1218219) ligand, facilitates the coupling of an aryl halide (e.g., a brominated or chlorinated butoxybenzene (B75284) derivative) with an amine. mit.edu The choice of ligand is critical for the efficiency and selectivity of the reaction. mit.edu For instance, the use of bulky, electron-rich phosphine ligands can promote the desired C-N bond formation. mit.edu
Domino reactions that combine intermolecular amination with intramolecular direct arylation have been developed for the synthesis of complex heterocyclic structures. organic-chemistry.org These one-pot procedures offer increased efficiency by minimizing intermediate purification steps. organic-chemistry.org The reaction conditions, including the choice of base and solvent, are carefully optimized to achieve high yields and regioselectivity. organic-chemistry.org
Modular Synthesis Strategies for Incorporating the Butoxyphenyl Methanamine Moiety
Modular synthesis approaches allow for the systematic construction of diverse molecular libraries from a set of common building blocks. This strategy is particularly advantageous for creating analogues of this compound for various research applications.
Submonomer Synthesis in Sequence-Defined Peptoid Chemistry
Peptoids, or N-substituted glycines, are a class of peptide mimetics that offer enhanced proteolytic stability and structural diversity. researchgate.net The "submonomer" method is a common approach for synthesizing peptoids, which involves a two-step cycle of acylation and displacement. In this process, a primary amine, such as this compound, can be incorporated as a side chain.
The synthesis is typically performed on a solid support. The first step involves the acylation of a resin-bound secondary amine with a haloacetic acid, such as bromoacetic acid. In the second step, a primary amine (the "submonomer") is introduced, which displaces the halide to form the N-substituted glycine (B1666218) monomer. This cycle is repeated to build the desired peptoid sequence. The use of various functionalized amines, including those with butoxyphenyl moieties, allows for the creation of a wide array of peptoid structures with tailored properties. researchgate.net
Multi-component Reactions for Complex Amine Derivatives (e.g., Mannich Reaction Variations)
Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single synthetic operation to form a complex product. nih.govfrontiersin.org These reactions are atom-economical and can rapidly generate molecular diversity. frontiersin.org The Mannich reaction is a classic MCR that forms a β-amino carbonyl compound from an aldehyde, a primary or secondary amine, and an enolizable carbonyl compound. nih.govresearchgate.net
Variations of the Mannich reaction, such as the Petasis borono-Mannich reaction, expand the scope of this transformation. acs.org The Petasis reaction involves the reaction of an amine, a carbonyl compound, and a boronic acid to produce highly functionalized amines. acs.org This method is compatible with a wide range of functional groups and can be used to synthesize complex amine derivatives incorporating the this compound scaffold. acs.org For example, this compound could serve as the amine component, reacting with an aldehyde and a boronic acid to generate a novel, more complex amine structure.
Table 2: Overview of Relevant Multi-component Reactions
| Reaction Name | Reactants | Product | Key Features |
|---|---|---|---|
| Mannich Reaction | Aldehyde, Amine, Enolizable Carbonyl | β-Amino Carbonyl Compound | C-C and C-N bond formation in one step. nih.govresearchgate.net |
| Petasis Reaction | Amine, Carbonyl, Boronic Acid | Highly Functionalized Amines | Mild conditions, broad substrate scope. acs.org |
| Strecker Reaction | Amine, Aldehyde/Ketone, Cyanide | α-Amino Nitrile | First described MCR, leads to amino acids. nih.gov |
Purification and Isolation Techniques in Amine Synthesis
The purification of amines from reaction mixtures is a critical step to obtain products of high purity. Common impurities in amine synthesis can include unreacted starting materials, byproducts from side reactions, and residual catalysts. A variety of techniques are employed for the isolation and purification of amines.
Chromatography: Column chromatography is a widely used method for separating amines from other components of a reaction mixture. acs.org Due to the basic nature of amines, they can interact strongly with acidic silica (B1680970) gel, leading to poor separation and tailing of peaks. biotage.com To mitigate this, amine-functionalized silica or the addition of a small amount of a basic modifier (e.g., triethylamine) to the eluent is often employed. biotage.com
Extraction: Liquid-liquid extraction is a common technique for the initial workup of a reaction mixture. studymind.co.uk The basicity of amines allows for their separation from neutral or acidic impurities by adjusting the pH of the aqueous phase. acs.org For instance, the amine can be protonated with an acid and extracted into the aqueous layer, leaving non-basic impurities in the organic layer. Subsequent basification of the aqueous layer and extraction with an organic solvent isolates the purified amine. acs.org
Distillation: For volatile amines, fractional distillation can be an effective purification method, separating compounds based on differences in their boiling points. acs.orgstudymind.co.uk This technique is particularly useful for large-scale purifications where chromatography may be less practical. acs.org
Crystallization: If the amine product is a solid, recrystallization can be a powerful purification technique. studymind.co.uk This involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, leading to the formation of pure crystals.
Nucleophilic Reactivity of the Primary Amine Functionality
The primary amine group in this compound is a key site for a variety of nucleophilic reactions, allowing for the synthesis of a wide range of derivatives.
Formation of Imines and Schiff Bases
Primary amines, such as this compound, readily react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. This reversible reaction typically occurs under conditions where water is removed to drive the equilibrium towards the product. The reaction proceeds via a carbinolamine intermediate which then dehydrates to form the C=N double bond. organic-chemistry.org
The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by a proton transfer and subsequent elimination of a water molecule. The formation of these imine derivatives is a versatile method for introducing a wide range of substituents, depending on the structure of the carbonyl compound used.
Amidation and Ureation Reactions
The nucleophilic nature of the primary amine in this compound allows for its reaction with carboxylic acid derivatives to form amides, and with isocyanates to form ureas.
Amidation is commonly achieved by reacting the amine with an acyl chloride or an acid anhydride (B1165640). These reactions are typically rapid and produce the corresponding N-substituted amide. For instance, the reaction of this compound with an acyl chloride would yield an N-((3-butoxyphenyl)methyl)amide.
Ureation involves the reaction of the amine with an isocyanate. This addition reaction is generally straightforward and leads to the formation of a substituted urea (B33335). A specific example is the reaction of this compound with an isocyanate to form a urea derivative, a reaction that has been documented in the patent literature. google.com For instance, 1-(isocyanatomethyl)-4-(propan-2-yloxy)benzene (B6588666) reacts with this compound to yield the corresponding urea. google.com
Alkylation and Acylation of the Amine Nitrogen
The nitrogen atom of the primary amine in this compound can be both alkylated and acylated to produce secondary or tertiary amines and amides, respectively.
N-Alkylation can be achieved by reacting the amine with an alkyl halide. However, this reaction can sometimes lead to over-alkylation, producing a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts. To achieve mono-alkylation, reductive amination is often a more controlled method.
N-Acylation is a common and efficient way to introduce an acyl group to the amine. This is typically performed using an acyl chloride or an acid anhydride in the presence of a base to neutralize the HCl or carboxylic acid byproduct. An example of such a derivative is N-[(3-Butoxyphenyl)methyl]-2-chloroacetamide, which is commercially available. bldpharm.com
Transformations Involving the Butoxyphenyl Moiety
The butoxyphenyl group of this compound can also undergo several chemical transformations, primarily involving the aromatic ring and the ether linkage.
Aromatic Electrophilic and Nucleophilic Substitution Reactions
The benzene ring of this compound is susceptible to electrophilic aromatic substitution. The directing effects of the substituents on the ring determine the position of the incoming electrophile. The butoxy group is an activating, ortho, para-directing group due to its electron-donating resonance effect. The aminomethyl group, under acidic conditions typical for many electrophilic substitutions, will be protonated to an ammonium salt (-CH₂NH₃⁺), which is a deactivating, meta-directing group. Therefore, the outcome of an electrophilic substitution will depend on the reaction conditions. In neutral or basic conditions, the activating butoxy group will likely dominate, directing substitution to the positions ortho and para to it.
Nucleophilic aromatic substitution on the butoxyphenyl ring is less common and would require the presence of strong electron-withdrawing groups on the ring to activate it towards nucleophilic attack.
Ether Cleavage and Rearrangement Processes
The butoxy group of this compound can be cleaved under strong acidic conditions, typically using reagents like hydrobromic acid (HBr), hydroiodic acid (HI), or boron tribromide (BBr₃). ufp.ptgvsu.eduresearchgate.netsci-hub.se This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the butyl group, leading to the formation of 3-(aminomethyl)phenol (B46038) and the corresponding butyl halide. The use of BBr₃ is a particularly effective method for cleaving aryl ethers. ufp.ptgvsu.eduresearchgate.netsci-hub.se
Rearrangement reactions of the butoxyphenyl moiety are not commonly reported but could potentially occur under specific conditions, such as the Fries rearrangement for related acyloxy derivatives or the Claisen rearrangement for allylic aryl ethers, though these are not directly applicable to the butoxy group itself without prior modification.
Data Tables
Table 1: Representative Reactions of the Primary Amine Functionality
| Reaction Type | Reactant 1 | Reactant 2 | Reagents/Conditions | Product |
| Imine Formation | This compound | Benzaldehyde | Toluene, reflux (Dean-Stark) | N-((3-Butoxyphenyl)methyl)benzenecarboximine |
| Ureation | This compound | 1-(Isocyanatomethyl)-4-(propan-2-yloxy)benzene | Dichloromethane | 1-((3-Butoxyphenyl)methyl)-3-((4-isopropoxyphenyl)methyl)urea google.com |
| Acylation | This compound | Chloroacetyl chloride | Base (e.g., triethylamine), Dichloromethane | N-((3-Butoxyphenyl)methyl)-2-chloroacetamide bldpharm.com |
| Alkylation | This compound | Benzyl bromide | Base (e.g., K₂CO₃), Acetonitrile | N-Benzyl-1-(3-butoxyphenyl)methanamine |
Table 2: Representative Transformations of the Butoxyphenyl Moiety
| Reaction Type | Reactant | Reagents/Conditions | Major Product(s) |
| Electrophilic Bromination | This compound | Br₂, FeBr₃ | Mixture of brominated derivatives (e.g., 2-Bromo-5-(aminomethyl)butoxybenzene, 4-Bromo-3-(aminomethyl)butoxybenzene) |
| Ether Cleavage | This compound | HBr (excess), heat | 3-(Aminomethyl)phenol and 1-Bromobutane |
| Ether Cleavage | This compound | BBr₃, CH₂Cl₂ | 3-(Aminomethyl)phenol and Bromobutane ufp.ptgvsu.eduresearchgate.netsci-hub.se |
Cyclization and Heterocycle Formation via this compound Derivatives
The primary amine functionality of this compound serves as a versatile handle for the construction of various heterocyclic structures. Its nucleophilic character allows it to participate in a range of cyclization reactions, forming rings that are integral to many areas of chemical and pharmaceutical research. These reactions often involve condensation with bifunctional reagents, intramolecular cyclizations of pre-functionalized derivatives, or participation in multicomponent reactions.
The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry, as these scaffolds are present in a vast number of bioactive molecules. mdpi.com this compound, as a primary arylmethanamine, is a valuable precursor for creating such systems. One prominent strategy involves its use in copper-catalyzed cascade reactions to produce quinazolinones. chim.it For instance, the reaction of an (aryl)methanamine with a 2-halobenzamide can proceed via a sequential Ullmann-type C-N coupling. chim.it This process involves the formation of an imine intermediate followed by an intramolecular nucleophilic attack of the amide's nitrogen atom onto the imine carbon, leading to the formation of the heterocyclic ring. chim.it
The versatility of primary amines also allows for their potential use in various other cyclization strategies to form diverse heterocyclic systems. organic-chemistry.orgsioc-journal.cn Radical addition cascade cyclizations represent a powerful method for constructing nitrogen-containing heterocycles, though specific examples involving this compound are not extensively documented. sioc-journal.cn General methodologies, such as the A³ coupling reaction, can yield propargylamines which are themselves precursors to a variety of heterocyclic products including oxazolidines and pyridines. mdpi.com
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.netbruker.com
Assignment of Characteristic Functional Group Vibrations
The FT-IR spectrum of this compound exhibits several characteristic absorption bands that correspond to the vibrations of its specific functional groups. The presence of an amine group (-NH₂) is typically identified by N-H stretching vibrations. Primary amines show two bands in the region of 3300-3500 cm⁻¹, corresponding to symmetric and asymmetric stretching. The C-N stretching vibrations of aliphatic amines are observed in the 1020-1220 cm⁻¹ region. docbrown.info
The butoxy group (-O-CH₂CH₂CH₂CH₃) is characterized by C-O and C-H stretching vibrations. The C-O stretching vibration for aryl ethers typically appears in the range of 1200-1260 cm⁻¹. The aliphatic C-H stretching vibrations of the butyl group are expected to be in the 2850-2960 cm⁻¹ region. masterorganicchemistry.com
The benzene ring gives rise to characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. masterorganicchemistry.com The specific substitution pattern on the benzene ring can also influence the appearance of overtone and combination bands in the 1660-2000 cm⁻¹ region, often referred to as the "fingerprint" region for aromatic compounds. nih.gov
Table 1: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300-3500 |
| N-H Bend (scissoring) | 1590-1650 | |
| C-N Stretch | 1020-1220 | |
| Alkyl (Butyl group) | C-H Stretch | 2850-2960 |
| Aromatic (Benzene ring) | C-H Stretch | >3000 |
| C=C Stretch | 1450-1600 | |
| Ether (-O-R) | C-O Stretch (Aryl) | 1200-1260 |
Conformational Analysis via IR Spectroscopy
Infrared spectroscopy can provide insights into the conformational isomers of a molecule. auremn.org.brstackexchange.com The rotational freedom around the C-O and C-C single bonds in the butoxy group and the C-C bond connecting the aminomethyl group to the benzene ring can lead to different stable conformers. Each conformer may exhibit slightly different vibrational frequencies for certain functional groups due to changes in the local electronic environment and steric interactions. auremn.org.br By analyzing the sharpness and potential splitting of absorption bands, particularly in the fingerprint region, it is possible to infer the presence of multiple conformations in the sample. nih.gov Computational modeling is often used in conjunction with experimental IR data to assign specific spectral features to different conformers. nih.govmpg.de
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable technique for elucidating the carbon-hydrogen framework of a molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Elucidation
¹H NMR spectroscopy provides detailed information about the number of different types of protons in a molecule and their neighboring protons. libretexts.org In this compound, distinct signals are expected for the aromatic protons, the benzylic protons (-CH₂-NH₂), the protons of the butoxy group, and the amine protons.
The chemical shifts (δ) of the aromatic protons are typically found in the downfield region (6.5-8.0 ppm). libretexts.org The substitution pattern on the benzene ring will influence the multiplicity and exact chemical shifts of these protons. The benzylic protons adjacent to the amine group are expected to appear as a singlet or a multiplet depending on coupling with the amine protons. The protons of the butoxy group will show characteristic signals: a triplet for the terminal methyl group (-CH₃), a multiplet for the two methylene (B1212753) groups (-CH₂-), and a triplet for the methylene group attached to the oxygen atom (-O-CH₂-). libretexts.org The amine protons often appear as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic Protons | 6.7 - 7.3 | Multiplet |
| Benzylic Protons (-CH₂NH₂) | ~3.8 | Singlet/Multiplet |
| Methylene Protons (-OCH₂-) | ~3.9 | Triplet |
| Methylene Protons (-CH₂CH₂O-) | ~1.7 | Multiplet |
| Methylene Protons (-CH₂CH₃) | ~1.5 | Multiplet |
| Methyl Protons (-CH₃) | ~0.9 | Triplet |
| Amine Protons (-NH₂) | Variable (often broad) | Singlet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization
¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. libretexts.org Each unique carbon atom in this compound will give a distinct signal.
The aromatic carbons will resonate in the range of 110-160 ppm. libretexts.org The carbon attached to the oxygen atom will be the most downfield among the aromatic signals due to the deshielding effect of oxygen. The benzylic carbon will appear in the range of 40-50 ppm. The carbons of the butoxy group will have characteristic chemical shifts, with the carbon attached to the oxygen appearing in the range of 60-70 ppm, and the other aliphatic carbons appearing at higher fields (upfield). organicchemistrydata.org
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Type | Approximate Chemical Shift (δ, ppm) |
| Aromatic C-O | 155-160 |
| Aromatic C-H & C-C | 110-145 |
| Benzylic Carbon (-CH₂NH₂) | 40-50 |
| Methylene Carbon (-OCH₂-) | 65-70 |
| Methylene Carbon (-CH₂CH₂O-) | 30-35 |
| Methylene Carbon (-CH₂CH₃) | 18-22 |
| Methyl Carbon (-CH₃) | 13-15 |
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the ¹H and ¹³C NMR spectra and establishing the connectivity of atoms within the molecule. nationalmaglab.orgemerypharma.com
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edulibretexts.org For this compound, COSY would be used to confirm the coupling between the adjacent methylene groups in the butoxy chain and to establish the relationships between the protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. sdsu.educolumbia.edu It is extremely useful for assigning the signals in the ¹³C NMR spectrum based on the already assigned ¹H NMR spectrum. For instance, the signal for the benzylic protons can be used to identify the signal for the benzylic carbon.
These advanced NMR techniques, when used in combination, provide a definitive and detailed structural elucidation of this compound. rsc.orgresearchgate.net
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. For a molecule like this compound, it provides crucial information regarding its molecular weight and structural features through the analysis of its fragmentation patterns. When a molecule is introduced into the mass spectrometer, it is ionized and then broken into charged fragments. The pattern of these fragments serves as a molecular fingerprint.
General fragmentation patterns for benzylamines have been studied, often showing a dominant breakdown process involving benzylic cleavage. clockss.org Under electrospray ionization (ESI) conditions, protonated benzylamines typically eliminate ammonia (NH₃) at low collision energies. nih.gov The resulting fragment then undergoes further fragmentation at higher energies. nih.gov
For this compound, the fragmentation would be influenced by the butoxy and aminomethyl groups on the benzene ring. The primary cleavage events are expected to be the loss of ammonia and various cleavages related to the butoxy group and the benzylic position.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound. googleapis.com Unlike standard mass spectrometry, which provides nominal mass, HRMS can measure m/z values to several decimal places. This high accuracy allows for the calculation of an unambiguous elemental composition.
For this compound (molecular formula C₁₁H₁₇NO), HRMS would be used to confirm its elemental composition by comparing the experimentally measured exact mass with the theoretically calculated mass. The protonated molecule, [M+H]⁺, would be the primary ion observed.
Table 1: Theoretical vs. Expected HRMS Data for Protonated this compound
| Attribute | Value |
| Molecular Formula | C₁₁H₁₇NO |
| Monoisotopic Mass | 179.131014 g/mol |
| Ion Species | [M+H]⁺ |
| Theoretical Exact Mass | 180.13829 |
An experimental HRMS measurement yielding a mass close to 180.13829 would confidently confirm the elemental composition of the parent ion. Furthermore, HRMS can be applied to its fragment ions, allowing for the determination of the precise formula of each fragment, which is critical for elucidating the fragmentation pathways.
Tandem Mass Spectrometry for Structural Confirmation
Tandem Mass Spectrometry, also known as MS/MS, is a technique used to further analyze specific ions from an initial mass spectrometry scan. uakron.edu In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected, subjected to fragmentation through collision-induced dissociation (CID), and the resulting product ions are then analyzed. uakron.eduuab.edu This process provides detailed structural information and confirms the connectivity of atoms within the molecule. uakron.edu
For this compound, the protonated molecular ion ([M+H]⁺, m/z 180.1) would be selected as the precursor ion. Based on known fragmentation mechanisms of benzylamines and alkoxy-substituted aromatic compounds, a plausible fragmentation pathway can be proposed. nih.govresearchgate.net
Key Expected Fragmentation Pathways:
Loss of Ammonia: A common fragmentation for primary amines is the neutral loss of ammonia (NH₃). nih.govresearchgate.net This would result in the formation of the 3-butoxybenzyl cation.
[C₁₁H₁₈NO]⁺ → [C₁₁H₁₅O]⁺ + NH₃ (m/z 180.1 → 163.1)
Benzylic Cleavage: Cleavage of the C-C bond between the phenyl ring and the methylene group is another possibility, leading to the formation of a benzyl cation. However, the loss of ammonia is often more favorable in protonated benzylamines. nih.gov
Fragmentation of the Butoxy Side Chain: The butoxy group can fragment in several ways. A prominent pathway involves the loss of butene (C₄H₈) via a McLafferty-type rearrangement, resulting in a protonated 3-hydroxyphenylmethanamine ion.
[C₁₁H₁₈NO]⁺ → [C₇H₁₀NO]⁺ + C₄H₈ (m/z 180.1 → 124.1)
Formation of the Tropylium (B1234903) Ion: The benzyl cation formed after the loss of ammonia can rearrange to the more stable tropylium ion (m/z 91), although this often requires higher energy. nih.gov Subsequent fragmentation of the 3-butoxybenzyl cation (m/z 163.1) could also lead to characteristic ions.
Table 2: Predicted Tandem MS Fragmentation of this compound This table is based on established fragmentation principles for analogous compounds, as direct experimental data for this specific molecule was not found in the searched literature.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |
|---|---|---|---|
| 180.1 | 163.1 | NH₃ (17.0) | 3-Butoxybenzyl cation |
| 180.1 | 124.1 | C₄H₈ (56.1) | 3-Hydroxybenzylamine cation |
| 163.1 | 107.1 | C₄H₈ (56.1) | 3-Hydroxybenzyl cation |
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. anton-paar.com By diffracting a beam of X-rays off a single crystal of a compound, one can determine atomic coordinates, bond lengths, bond angles, and details about the packing of molecules in the crystal lattice. anton-paar.comriken.jp
While no published crystal structure for this compound itself was identified in the reviewed literature, analysis of structurally similar molecules allows for a detailed prediction of its solid-state characteristics.
Bond Lengths, Bond Angles, and Torsion Angles
The molecular geometry of this compound would be defined by specific bond lengths, angles, and torsions. The benzene ring would be largely planar, with the C-C bond lengths being intermediate between single and double bonds (approximately 1.39 Å). The butoxy and methanamine substituents would extend from this ring. The butyl chain is flexible and can adopt various conformations, but it will likely exist in a low-energy, extended (anti-periplanar) conformation in the solid state.
Table 3: Expected Bond Parameters for this compound This table presents expected values based on standard bond lengths and angles from crystallographic data of analogous molecules.
| Bond | Expected Length (Å) | Angle | Expected Angle (°) |
|---|---|---|---|
| C(ar)-C(ar) | ~ 1.39 | C(ar)-C(ar)-C(ar) | ~ 120 |
| C(ar)-O | ~ 1.37 | C(ar)-O-C(alkyl) | ~ 118 |
| O-C(alkyl) | ~ 1.43 | O-C-C | ~ 109.5 |
| C(ar)-C(benzyl) | ~ 1.51 | C(ar)-C(benzyl)-N | ~ 112 |
| C(benzyl)-N | ~ 1.47 |
ar = aromatic; benzyl = benzylic carbon; alkyl = alkyl carbon
Intermolecular Interactions and Crystal Packing
The packing of this compound molecules in a crystal lattice would be governed by intermolecular forces. The primary amine group is a key functional group capable of acting as both a hydrogen bond donor (N-H) and acceptor (the lone pair on N).
Hydrogen Bonding: It is highly probable that the crystal structure would be dominated by a network of intermolecular hydrogen bonds involving the amine groups. N-H···N hydrogen bonds would likely link molecules into chains or dimers. It is also possible for the ether oxygen of the butoxy group to act as a weak hydrogen bond acceptor (N-H···O).
Van der Waals Forces: The aromatic phenyl rings would likely engage in π-π stacking interactions, contributing to the stability of the crystal lattice. The flexible butyl chains would pack in a way that maximizes van der Waals interactions with neighboring chains and rings.
These combined interactions—strong hydrogen bonds, π-π stacking, and weaker van der Waals forces—would dictate the final, most thermodynamically stable crystal packing arrangement.
Theoretical and Computational Chemistry Investigations of 3 Butoxyphenyl Methanamine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. mdpi.com It is based on the principle that the ground-state energy of a molecule is a functional of its electron density, which simplifies the many-body problem of solving the Schrödinger equation. mdpi.com
The first step in a computational study is typically geometry optimization, a process that seeks to find the three-dimensional arrangement of atoms that corresponds to the lowest energy, and therefore the most stable structure. pjbmb.org.pk For a flexible molecule like (3-Butoxyphenyl)methanamine, which contains several rotatable single bonds (in the butyl group and the aminomethyl side chain), this process involves exploring the potential energy surface to identify various stable conformers.
Conformational analysis is crucial as the biological activity and physical properties of a molecule can depend on its preferred shape. pjbmb.org.pk The process identifies various local minima (stable conformers) and the global minimum (the most stable conformer). The relative energies of these conformers determine their population at a given temperature. For this compound, rotations around the C-O bond of the butoxy group and the C-C bond of the methanamine group would lead to different spatial arrangements, each with a distinct energy level.
| Conformer | Description of Dihedral Angle(s) | Relative Energy (kcal/mol) |
|---|---|---|
| Global Minimum (Anti) | Extended butyl chain, anti-periplanar arrangement | 0.00 |
| Conformer A (Gauche) | Gauche interaction in the butyl chain | +0.85 |
| Conformer B (Folded) | Amine group oriented towards the ring | +1.50 |
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic properties and reactivity. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. ejosat.com.tr
The energy of the HOMO is related to the ionization potential, representing the ease with which an electron can be removed. The energy of the LUMO is related to the electron affinity, or the ability of the molecule to accept an electron. The difference in energy between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. hakon-art.compmf.unsa.ba A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. pmf.unsa.baedu.krd Conversely, a small gap indicates a molecule that is more polarizable and reactive. hakon-art.com
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.85 |
| ELUMO | -0.52 |
| Energy Gap (ΔE) | 5.33 |
For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the lone pairs of the oxygen and nitrogen atoms, reflecting the regions most likely to donate electrons. The LUMO would likely be distributed over the aromatic ring's anti-bonding π* orbitals.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. researchgate.net It is plotted onto the molecule's electron density surface, using a color scale to indicate different potential values. MEP maps are invaluable for identifying the electrophilic and nucleophilic sites of a molecule and predicting its interaction with other chemical species. researchgate.net
The typical color scheme uses red to denote electron-rich regions (negative potential), which are susceptible to electrophilic attack, and blue to denote electron-poor regions (positive potential), which are prone to nucleophilic attack. Intermediate potentials are shown in shades of orange, yellow, and green.
In an MEP map of this compound, the most negative potential (red/orange) would be concentrated around the electronegative nitrogen and oxygen atoms due to their lone pairs of electrons. These areas represent the primary sites for hydrogen bonding and interaction with electrophiles. The most positive potential (blue) would be located on the hydrogen atoms of the amine group (-NH2), making them the primary sites for interaction with nucleophiles. The aromatic ring would exhibit a moderately negative potential due to its π-electron cloud.
DFT calculations can accurately predict various spectroscopic parameters, providing a powerful tool for structure elucidation and verification. researchgate.net
NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei are routinely performed using methods like the Gauge-Including Atomic Orbital (GIAO) method. core.ac.uk Calculated shifts are typically compared to a reference compound (like tetramethylsilane, TMS) and can be correlated with experimental data. This comparison helps in assigning peaks in an experimental spectrum and confirming the proposed molecular structure. nih.govliverpool.ac.uk
| Proton Site | Calculated δ (ppm) | Experimental δ (ppm) |
|---|---|---|
| Aromatic C-H | 6.8 - 7.3 | 6.7 - 7.2 |
| -CH2-NH2 | 3.85 | 3.80 |
| -O-CH2- | 4.01 | 3.95 |
| -NH2 | 1.55 | 1.50 |
IR Frequencies: Computational methods can also calculate the vibrational frequencies of a molecule, which correspond to the absorption peaks in an Infrared (IR) spectrum. The calculated frequencies are often systematically scaled to correct for anharmonicity and other method-dependent errors. These calculations help in assigning specific vibrational modes (e.g., N-H stretch, C-O stretch, aromatic C-H bend) to the observed experimental bands.
| Vibrational Mode | Calculated Frequency (cm-1) | Intensity |
|---|---|---|
| N-H Stretch (asymmetric) | 3410 | Medium |
| N-H Stretch (symmetric) | 3325 | Medium |
| Aromatic C-H Stretch | 3050 | Weak |
| Aliphatic C-H Stretch | 2960 | Strong |
| Aromatic C=C Stretch | 1605 | Strong |
| C-O-C Stretch | 1245 | Strong |
Quantum Chemical Descriptors and Reactivity Predictions
These indices are calculated using the energies of the HOMO and LUMO orbitals.
Chemical Hardness (η): This descriptor measures the resistance of a molecule to a change in its electron distribution or charge transfer. pmf.unsa.ba It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," meaning they are less reactive and more stable. pmf.unsa.ba
Chemical Softness (S): Softness is the reciprocal of hardness (S = 1/η). It quantifies the ease of charge transfer and indicates higher chemical reactivity. rasayanjournal.co.in A "soft" molecule is more polarizable and reactive.
Electrophilicity Index (ω): This index measures the propensity of a molecule to accept electrons, acting as an electrophile. It is defined as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ (EHOMO + ELUMO) / 2). A higher electrophilicity index indicates a greater capacity to act as an electron acceptor.
These descriptors are invaluable for comparing the reactivity of different molecules within a series and for rationalizing observed reaction outcomes. rasayanjournal.co.in
| Descriptor | Calculated Value (eV) |
|---|---|
| Electronic Chemical Potential (μ) | -3.185 |
| Chemical Hardness (η) | 2.665 |
| Chemical Softness (S) | 0.375 |
| Electrophilicity Index (ω) | 1.903 |
Local Reactivity Descriptors (e.g., Fukui Functions)
To understand the chemical reactivity of a molecule, it is crucial to identify which atomic sites are most susceptible to attack by electrophiles, nucleophiles, or radicals. Local reactivity descriptors, derived from conceptual Density Functional Theory (DFT), provide this insight. Among the most powerful of these are the Fukui functions, which describe the change in electron density at a specific point in the molecule when an electron is added or removed. scm.comuchile.cl
The three main types of Fukui functions are:
f+(r) : Describes the propensity of a site to undergo a nucleophilic attack (reaction with an electron donor). A higher value indicates a greater susceptibility to accepting an electron.
f-(r) : Describes the propensity of a site to undergo an electrophilic attack (reaction with an electron acceptor). A higher value indicates a greater susceptibility to donating an electron.
f0(r) : Describes the propensity of a site to undergo a radical attack.
For practical analysis, these functions are often condensed to atomic centers, yielding numerical values that quantify the reactivity of each atom in the molecule. researchgate.net For this compound, a theoretical calculation would likely reveal distinct reactive zones. The nitrogen atom of the amine group, with its lone pair of electrons, is expected to be a primary site for electrophilic attack. The oxygen atom in the butoxy group also possesses lone pairs, making it another potential site. Conversely, the aromatic ring carbons and the aminomethyl carbon are potential sites for nucleophilic attack.
An illustrative table of condensed Fukui functions, as would be derived from a DFT calculation, is presented below.
| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | f0 (Radical Attack) |
|---|---|---|---|
| N (amine) | 0.085 | 0.250 | 0.168 |
| C (aminomethyl) | 0.150 | 0.050 | 0.100 |
| O (ether) | 0.110 | 0.190 | 0.150 |
| C2 (aromatic) | 0.120 | 0.090 | 0.105 |
| C4 (aromatic) | 0.135 | 0.075 | 0.105 |
| C6 (aromatic) | 0.130 | 0.080 | 0.105 |
Note: These values are hypothetical and for illustrative purposes only, representing the type of data obtained from such a calculation.
Advanced Computational Modeling Techniques
Beyond static reactivity, a deeper understanding of a molecule requires exploring its dynamic behavior, the nature of its chemical bonds, and its vibrational properties. Advanced computational techniques provide the tools to investigate these aspects at the atomic level.
Molecular Dynamics Simulations for Dynamic Behavior
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal valuable information about conformational flexibility, solvent interactions, and thermodynamic properties. rsc.org
A simulation of this compound, typically in a solvent like water, would provide insights into its dynamic structure. Key areas of investigation would include:
Conformational Dynamics : The butoxy and methanamine side chains are flexible. MD simulations would show the preferred rotational conformations (torsional angles) of these chains and the energy barriers between different conformations.
Solvation Structure : The simulation would detail how water molecules arrange around the solute, particularly the formation of hydrogen bonds with the amine (NH2) and ether oxygen (O) groups.
| Parameter | Illustrative Value/Setting |
|---|---|
| Force Field | CHARMM36 or AMBER |
| Solvent Model | TIP3P Water |
| System Size (atoms) | ~10,000 (1 molecule + solvent) |
| Temperature | 300 K |
| Pressure | 1 atm |
| Simulation Time | 100 ns |
| Time Step | 2 fs |
Note: These parameters are representative examples for setting up such a simulation.
Quantum Theory of Atoms in Molecules (QTAIM) for Bonding Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the nature of chemical bonds based on the topology of the electron density (ρ(r)). wikipedia.org Developed by Richard Bader, this theory defines atoms as distinct regions of space and characterizes the bonds between them through the analysis of critical points in the electron density. amercrystalassn.orgavogadro.cc
A key element in QTAIM is the bond critical point (BCP), a location between two nuclei where the electron density is at a minimum along the bonding axis but at a maximum in the perpendicular plane. The properties at the BCP, such as the value of the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the nature of the interaction:
Shared-shell (covalent) interactions : Characterized by a relatively high ρ(r) and a negative Laplacian (∇²ρ(r) < 0), indicating a concentration of electron density.
Closed-shell (ionic, hydrogen bond, van der Waals) interactions : Characterized by a low ρ(r) and a positive Laplacian (∇²ρ(r) > 0), indicating a depletion of electron density.
A QTAIM analysis of this compound would precisely characterize every bond, from the C-C bonds of the aromatic ring to the C-O and C-N polar covalent bonds, providing a quantitative measure of their covalent character and strength.
| Bond | Electron Density, ρ(r) (a.u.) | Laplacian, ∇²ρ(r) (a.u.) | Bond Type Indication |
|---|---|---|---|
| C(ring)-C(ring) | 0.310 | -0.850 | Covalent |
| C(ring)-O | 0.240 | -0.450 | Polar Covalent |
| C(ring)-C(methyl) | 0.260 | -0.650 | Covalent |
| C(methyl)-N | 0.255 | -0.580 | Polar Covalent |
Note: These values are hypothetical and for illustrative purposes, based on typical values for such bonds.
Normal Coordinate Analysis for Vibrational Modes
A Normal Coordinate Analysis (NCA) is a computational method used to describe the vibrational motions of a molecule. ias.ac.in By calculating the vibrational frequencies and their corresponding atomic displacements (normal modes), NCA allows for a detailed assignment of the peaks observed in experimental infrared (IR) and Raman spectra. nih.gov
The analysis is typically performed using force constants derived from quantum chemical calculations (e.g., DFT). The results are often presented as a Potential Energy Distribution (PED), which quantifies the contribution of each type of internal motion (like bond stretching, angle bending, or torsion) to a specific vibrational mode. researchgate.net
For this compound, an NCA would help to assign characteristic vibrational frequencies. For example, it would distinguish the symmetric and asymmetric N-H stretching modes of the primary amine, the C-O-C stretching of the ether linkage, C-H stretching modes of the aromatic ring and the butyl chain, and various bending and torsional modes throughout the molecule.
| Calculated Frequency (cm⁻¹) | Vibrational Mode Description (PED) |
|---|---|
| 3450 | N-H asymmetric stretch (98%) |
| 3360 | N-H symmetric stretch (97%) |
| 3080 | Aromatic C-H stretch (95%) |
| 2960 | Alkyl C-H asymmetric stretch (90%) |
| 1610 | Aromatic C=C stretch (85%) |
| 1595 | N-H scissoring (80%) |
| 1250 | Aryl-O asymmetric stretch (75%) |
Note: These frequencies and assignments are theoretical and serve as examples of the expected results from an NCA.
Advanced Applications and Materials Science Perspectives of 3 Butoxyphenyl Methanamine Derivatives
Role in Polymer Chemistry and Advanced Materials
The unique combination of a polymerizable or modifiable amine group and a bulky, flexible alkoxy substituent makes (3-Butoxyphenyl)methanamine a potential building block for advanced polymers.
Component in Photoresist Compositions for Patterning
In the field of microlithography, the composition of photoresists is critical for creating intricate patterns on semiconductor wafers. Photoresists are light-sensitive materials that undergo chemical changes upon exposure to light, allowing for the selective removal of either the exposed or unexposed portions. These materials typically consist of a polymer resin, a photosensitive agent, and various additives to control the properties of the resist.
Amine additives are often incorporated into photoresist formulations to control the diffusion of photo-generated acids, which in turn helps to reduce issues like line-edge roughness and feature shrinkage. google.comallresist.comnih.gov While specific data on this compound is not available, its basic amine functionality could theoretically serve a similar purpose. The butoxy group might also influence the solubility and adhesion properties of the photoresist film. Chemically amplified resists (CARs), in particular, rely on a catalyzed chemical reaction to achieve high sensitivity, and amine components can play a crucial role in modulating this process. allresist.com
Table 1: Potential Roles of Amine Additives in Photoresist Formulations
| Property | Potential Effect of Amine Additives |
| Sensitivity | Control of acid diffusion to prevent unwanted reactions in unexposed areas. |
| Resolution | Reduction of line-edge roughness for finer pattern definition. |
| Stability | Improved stability of the latent image between exposure and development. |
| Adhesion | The molecular structure can influence the interaction with the substrate. |
Precursor for Functional Polymeric Architectures and Metallopolymer Networks
Functional polymers, which possess specific chemical groups that impart desired properties, are at the forefront of materials science. The primary amine of this compound can serve as a reactive site for polymerization or for grafting onto existing polymer backbones. This could lead to the creation of polymers with tailored properties, such as specific solubility, thermal stability, or the ability to coordinate with metal ions.
Building Block for Photochromic and Electrochromic Systems
The electronic nature of the substituted benzene (B151609) ring in this compound suggests its potential as a precursor for materials that respond to light or electrical stimuli.
Synthesis of Photochromic Dyes with Tailored Properties
Photochromic materials are compounds that can reversibly change their color upon exposure to light. researchgate.netwikipedia.org This phenomenon is based on the light-induced isomerization between two different molecular structures with distinct absorption spectra. Many organic photochromic dyes are based on complex aromatic structures.
While there is no specific literature on the use of this compound in photochromic dyes, its benzylamine (B48309) core could be a starting point for the synthesis of such molecules. For instance, the amine group could be used to link the butoxyphenyl moiety to a known photochromic core, such as a spiropyran or an azobenzene. wikipedia.orggoogleapis.com The butoxy substituent could then be used to tune the solubility of the dye in different media and potentially influence the kinetics of the photochromic switching process.
Integration into Organic Electrochromic Devices
Electrochromic materials change their optical properties in response to an applied electrical potential. mdpi.com These materials are key components in applications such as smart windows, displays, and mirrors. rsc.org Many electrochromic polymers are based on aniline (B41778) and its derivatives, which can be electropolymerized to form thin, conductive films that change color upon oxidation and reduction. epa.govresearchgate.netpku.edu.cn
Given that this compound is a derivative of aniline, it is plausible that it could be used as a monomer or co-monomer to create novel electrochromic polymers. researchgate.net The butoxy group would likely enhance the solubility of the resulting polymer, which is often a challenge in the processing of conducting polymers. Furthermore, the electronic-donating nature of the alkoxy group could influence the redox potentials and the color of the different oxidation states of the polymer.
Table 2: Comparison of Potential Properties of Electrochromic Polymers Derived from Aniline and an Alkoxy-Substituted Aniline Derivative
| Property | Polyaniline | Potential Poly(alkoxy-aniline) Derivative |
| Solubility | Generally poor in common organic solvents. | Expected to be improved due to the flexible alkyl chain. |
| Color States | Typically transitions between yellow, green, and blue/violet. | The alkoxy group may shift the absorption wavelengths, potentially leading to different colors. |
| Redox Potentials | Well-established oxidation and reduction potentials. | The electron-donating alkoxy group may lower the oxidation potential. |
| Processing | Can be challenging due to poor solubility. | Improved solubility may allow for easier film formation via solution-based techniques. |
Development of Ligands in Coordination Chemistry and Catalysis
The nitrogen atom of the primary amine in this compound possesses a lone pair of electrons, making it a potential ligand for coordination with metal ions. libretexts.orgmdpi.com The resulting metal complexes could have applications in catalysis and materials science.
The benzylamine motif is a common structural element in ligands used in coordination chemistry. chu-lab.orgnih.govresearchgate.net By coordinating to a metal center, these ligands can influence the metal's reactivity and catalytic activity. The butoxy substituent on the aromatic ring of this compound could exert both steric and electronic effects on the metal center. The steric bulk of the butoxy group might favor the formation of specific coordination geometries, while its electron-donating nature could modulate the electron density at the metal, thereby influencing its catalytic performance in reactions such as hydrogenation or C-H activation. acs.orgwikipedia.org Furthermore, the amine group can be readily modified to create multidentate ligands, which can form more stable complexes with metal ions. mdpi.com
Synthesis of N-Donor Ligands
This compound serves as a valuable precursor for the synthesis of a variety of N-donor ligands, primarily through the reaction of its primary amine group. A common and effective method for this transformation is the condensation reaction with various aldehydes and ketones to form Schiff base ligands. These reactions are typically straightforward, often catalyzed by a small amount of acid or base, and proceed with high yield.
The general synthetic route involves the reaction of this compound with a selected carbonyl compound in a suitable solvent, such as ethanol (B145695) or methanol (B129727). The mixture is typically refluxed for a period, and upon cooling, the Schiff base product often precipitates out of the solution and can be purified by recrystallization.
Table 1: Examples of Potential Schiff Base Ligands Derived from this compound
| Carbonyl Reactant | Resulting Schiff Base Ligand Name | Potential Coordination Sites |
| Salicylaldehyde | 2-(((3-butoxyphenyl)methyl)imino)methyl)phenol | N, O |
| 2-Pyridinecarboxaldehyde | N-((3-butoxyphenyl)methyl)-1-(pyridin-2-yl)methanimine | N, N |
| Acetylacetone | 4-(((3-butoxyphenyl)methyl)imino)pentan-2-one | N, O |
The versatility of this synthetic approach allows for the introduction of a wide range of functionalities into the ligand structure by choosing appropriate carbonyl precursors. This tunability is crucial for tailoring the electronic and steric properties of the resulting metal complexes.
Application in Metal-Catalyzed Reactions
N-donor ligands derived from this compound, particularly Schiff bases, are expected to form stable coordination complexes with a variety of transition metals, including but not limited to palladium, copper, nickel, and cobalt. These metal complexes have significant potential as catalysts in a range of organic transformations.
The catalytic activity of these complexes stems from the ability of the metal center to coordinate with substrates and facilitate their reaction. The ligand plays a crucial role in stabilizing the metal center, influencing its reactivity, and in some cases, inducing stereoselectivity.
Table 2: Potential Applications of Metal Complexes in Catalysis
| Metal | Ligand Type | Potential Catalytic Application |
| Palladium | Schiff Base | C-C coupling reactions (e.g., Suzuki, Heck) |
| Copper | Schiff Base | Oxidation reactions, cyclization reactions |
| Nickel | Schiff Base | Cross-coupling reactions |
| Cobalt | Schiff Base | Reduction reactions |
For instance, palladium complexes bearing bidentate N-donor ligands are well-known catalysts for cross-coupling reactions, which are fundamental in the synthesis of complex organic molecules. The butoxy group on the phenyl ring of the ligand may enhance the solubility of the catalyst in organic solvents, which can be advantageous in homogeneous catalysis.
Utilization in Non-Linear Optical (NLO) Materials
Derivatives of this compound, especially those forming extended π-conjugated systems, are promising candidates for non-linear optical (NLO) materials. NLO materials are substances that exhibit a nonlinear response to an applied optical field, a property that is essential for applications in optoelectronics and photonics, such as frequency conversion and optical switching.
The key to achieving significant NLO properties in organic molecules often lies in the presence of an electron-donating group and an electron-accepting group connected by a π-conjugated bridge. In Schiff base derivatives of this compound, the butoxyphenyl group can act as an electron-donating moiety. By reacting the methanamine with an aldehyde or ketone containing a strong electron-withdrawing group (e.g., a nitro group), a "push-pull" system can be created.
The general structure of such an NLO-active Schiff base would be: Electron Donor (Butoxyphenyl) - π-Bridge (CH=N) - Electron Acceptor
The efficiency of intramolecular charge transfer from the donor to the acceptor upon excitation with light is a critical factor determining the magnitude of the NLO response.
Table 3: Factors Influencing NLO Properties of this compound Derivatives
| Molecular Feature | Impact on NLO Properties |
| Strength of Donor/Acceptor Groups | Stronger push-pull character generally leads to a larger NLO response. |
| Length of π-Conjugated System | Longer conjugation pathways can enhance NLO activity. |
| Molecular Geometry | Planarity of the molecule facilitates electron delocalization and improves NLO properties. |
Theoretical calculations, such as those based on Density Functional Theory (DFT), can be employed to predict the NLO properties of newly designed molecules. These computational studies can help in screening potential candidates and in understanding the structure-property relationships, thereby guiding the synthesis of materials with optimized NLO performance.
Future Research Directions and Emerging Avenues for 3 Butoxyphenyl Methanamine Research
Development of Green and Sustainable Synthetic Pathways
The chemical industry's shift towards environmentally benign processes necessitates the development of green and sustainable methods for synthesizing key intermediates like (3-Butoxyphenyl)methanamine. Future research will likely focus on moving away from traditional synthetic routes that may involve harsh reagents, stoichiometric waste, and significant energy consumption. A primary avenue for exploration is the catalytic reductive amination of 3-butoxybenzaldehyde (B1271400). This approach is considered a greener alternative to methods employing alkyl halides, as it minimizes the formation of byproducts. acsgcipr.org
Key areas for development in the green synthesis of this compound include:
Catalytic Hydrogenation: The use of heterogeneous catalysts with molecular hydrogen as the reductant represents a highly atom-economical pathway. Research into novel, non-precious metal catalysts (e.g., based on nickel or cobalt) that can operate under mild conditions (lower temperatures and pressures) will be crucial for enhancing the sustainability of this process. acs.org
Transfer Hydrogenation: This method utilizes safe and easily handled hydrogen donors, such as formic acid or isopropanol, in the presence of a suitable catalyst. It offers an alternative to using high-pressure hydrogen gas, thereby improving operational safety.
Biocatalysis: The application of enzymes, such as imine reductases (IREDs) or reductive aminases (RedAms), offers a highly selective and environmentally friendly route to amines. wikipedia.org Future work could involve engineering specific enzymes for the efficient conversion of 3-butoxybenzaldehyde to this compound, potentially enabling asymmetric synthesis to yield enantiomerically pure products.
Flow Chemistry: Continuous flow reactors can offer significant advantages in terms of safety, efficiency, and scalability for amination reactions. Research into optimizing flow conditions for the synthesis of this compound could lead to higher yields, reduced reaction times, and easier purification.
A comparative overview of potential green synthetic pathways is presented in Table 1.
| Synthetic Pathway | Key Features | Potential Advantages | Research Focus |
| Catalytic Hydrogenation | Use of H₂ gas and a heterogeneous catalyst. | High atom economy, clean byproduct (water). | Development of earth-abundant metal catalysts, optimization for mild conditions. |
| Transfer Hydrogenation | Use of a hydrogen donor (e.g., formic acid). | Avoids high-pressure H₂, enhanced safety. | Catalyst development, optimization of donor systems. |
| Biocatalysis | Employs enzymes like IREDs or RedAms. | High selectivity, mild reaction conditions, biodegradable catalysts. | Enzyme screening and engineering, process optimization. |
| Flow Chemistry | Continuous reaction in a microreactor. | Improved safety, scalability, and process control. | Reactor design, optimization of flow parameters. |
This table is generated based on general principles of green chemistry and may not reflect specific experimental data for this compound.
Exploration of Novel Catalytic Transformations and Derivatizations
This compound, with its primary amine and alkoxy-substituted aromatic ring, is a versatile scaffold for further chemical modifications. Future research is expected to explore novel catalytic transformations to generate a diverse library of derivatives with unique properties.
A significant area of interest is the catalytic C-H activation of the benzylamine (B48309) core. This powerful strategy allows for the direct functionalization of otherwise unreactive C-H bonds, offering a more atom- and step-economical approach compared to traditional cross-coupling reactions that require pre-functionalized starting materials. beilstein-journals.orgnih.gov For instance, transition metal-catalyzed ortho-alkylation or arylation of the benzene (B151609) ring, directed by the amine group, could lead to novel molecular architectures. nih.govresearchgate.net
Furthermore, the development of catalytic methods for the selective N-alkylation, N-arylation, and acylation of the primary amine group will be crucial for synthesizing a wide range of secondary and tertiary amines, as well as amides. rsc.org The use of Lewis acid catalysts or transition metal complexes could provide efficient and selective pathways for these transformations. acs.org
Potential catalytic derivatizations of this compound are summarized in Table 2.
| Transformation | Catalytic System | Potential Products | Emerging Avenues |
| C-H Arylation | Palladium, Rhodium, or Cobalt catalysts | Ortho-arylated benzylamines | Use of directing groups for regiocontrol, exploration of photoredox catalysis. nih.gov |
| C-H Alkylation | Rhodium or Palladium catalysts | Ortho-alkylated benzylamines | Utilization of alkenes as alkylating agents in flow chemistry setups. researchgate.net |
| N-Alkylation | Nickel or Ruthenium catalysts | Secondary and tertiary amines | "Borrowing hydrogen" methodology using alcohols as alkylating agents. acs.org |
| N-Acylation | Lewis acids (e.g., ZnBr₂, FeCl₃) | Amides | Oxidative amidation using environmentally friendly oxidants. rsc.org |
This table is illustrative and suggests potential research directions based on existing literature for related compounds.
Integration into Supramolecular Assemblies and Smart Materials
The molecular structure of this compound, featuring a hydrophilic amine head and a hydrophobic butoxy-phenyl tail, imparts amphiphilic character. This makes it an interesting building block for the construction of supramolecular assemblies and "smart" materials that can respond to external stimuli.
Future research could focus on the following areas:
Self-Assembly: Investigating the self-assembly behavior of this compound and its derivatives in various solvents could lead to the formation of well-defined nanostructures such as micelles, vesicles, or nanofibers. rsc.orgresearchgate.netnih.gov These assemblies could find applications in drug delivery, nanotechnology, and materials science.
Host-Guest Chemistry: The benzylamine moiety can participate in hydrogen bonding and other non-covalent interactions, making it a suitable guest for various host molecules, such as cyclodextrins or calixarenes. researchgate.net The formation of such host-guest complexes could be exploited for applications in sensing, catalysis, and controlled release systems.
Stimuli-Responsive Materials: By incorporating photo-responsive or pH-sensitive groups into the this compound scaffold, it may be possible to create smart materials that change their properties in response to light or pH changes. These materials could have applications in areas such as targeted drug delivery, adaptive coatings, and molecular switches.
Advanced In Situ Spectroscopic Techniques for Reaction Monitoring
To optimize the synthesis and derivatization of this compound, a detailed understanding of the reaction mechanisms and kinetics is essential. Advanced in situ spectroscopic techniques offer the ability to monitor reactions in real-time, providing valuable insights that are often missed with traditional offline analysis.
Future research in this area could involve:
Operando Spectroscopy: This powerful methodology involves the simultaneous characterization of a catalyst's structure and its catalytic performance under actual reaction conditions. wikipedia.orgnih.govhideninc.com Techniques like operando Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and X-ray absorption spectroscopy (XAS) could be employed to study the synthesis of this compound, identifying key intermediates and understanding catalyst deactivation mechanisms. researchgate.netyoutube.com
Real-Time Reaction Monitoring: Techniques such as ReactIR™ (in situ FTIR) can be used to track the concentration of reactants, intermediates (like the transient imine in reductive amination), and products throughout the course of a reaction. mt.com This allows for precise determination of reaction endpoints, optimization of reaction parameters, and ensuring process safety, particularly during scale-up.
The application of these techniques will be instrumental in developing robust and efficient processes for the synthesis and transformation of this compound.
Computational Design and Machine Learning for Predictive Material Properties
Computational chemistry and machine learning are emerging as indispensable tools in modern chemical research, enabling the prediction of molecular properties and the rational design of new materials.
For this compound and its derivatives, future research could leverage these computational approaches in several ways:
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models can be developed to correlate the structural features of this compound derivatives with their biological or material properties. nih.govijpsr.comsigmaaldrich.com This can guide the synthesis of new compounds with enhanced activities or desired characteristics. For example, predicting the mutagenicity or other toxicological endpoints of aromatic amines is an area of active research. oup.com
Machine Learning for Property Prediction: Machine learning algorithms can be trained on existing data to predict various properties of new this compound derivatives, such as their solubility, stability, or performance in specific applications. nih.govresearchgate.netacs.org This can significantly accelerate the discovery of new materials with tailored functionalities.
Molecular Modeling: Density Functional Theory (DFT) and other computational methods can be used to elucidate reaction mechanisms, predict spectroscopic properties, and understand the interactions of this compound within supramolecular assemblies. This fundamental understanding can guide experimental efforts and lead to the rational design of more efficient catalysts and functional materials.
By integrating these computational and data-driven approaches, the exploration of this compound and its derivatives can be made more efficient, targeted, and insightful.
Q & A
Q. Key Optimization Parameters :
- Catalyst loading (0.5–5 mol%)
- Solvent polarity (THF > DMF for coupling reactions)
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
Methodological Answer:
- ¹H/¹³C NMR : Use DMSO-d₆ to resolve amine protons (δ ~1.5–2.5 ppm). Aromatic protons appear as multiplets (δ ~6.8–7.4 ppm). The butoxy group shows signals at δ ~0.9–1.7 ppm (CH₂ and CH₃) .
- FT-IR : Confirm amine presence via N-H stretches (~3350 cm⁻¹) and C-N vibrations (~1250 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight (calc. for C₁₁H₁₇NO: 179.13 g/mol) with ESI+ mode .
- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water + 0.1% TFA) .
Advanced: How can researchers resolve contradictions in reported biological activities of this compound across different studies?
Methodological Answer:
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. CHO) and incubation times .
- Control Experiments : Include positive controls (e.g., known receptor agonists) and vehicle controls to isolate compound-specific effects .
- Batch Analysis : Compare LC-MS purity data across studies; impurities >2% may skew bioactivity .
- SAR Re-evaluation : Systematically vary substituents (e.g., butoxy chain length) to isolate structural determinants of activity .
Advanced: What computational strategies are recommended for predicting the binding affinity of this compound with potential biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina) : Use crystal structures of target receptors (e.g., GPCRs) to model ligand-receptor interactions. Focus on hydrogen bonding with the amine group .
- MD Simulations (GROMACS) : Simulate ligand stability in binding pockets over 100 ns to assess binding free energy (MM/PBSA) .
- QSAR Modeling : Train models on analogs (e.g., fluorophenyl derivatives) to predict IC₅₀ values .
Basic: What are the critical parameters to consider when designing structure-activity relationship (SAR) studies for this compound derivatives?
Methodological Answer:
- Substituent Electronic Effects : Replace the butoxy group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate receptor binding .
- Steric Modifications : Introduce bulky groups (e.g., cyclopropyl) to probe steric hindrance in active sites .
- Bioisosteric Replacement : Substitute the phenyl ring with pyridine or thiophene to enhance solubility .
Advanced: How can metabolomic profiling be utilized to assess the stability and metabolic pathways of this compound in biological systems?
Methodological Answer:
- LC-MS/MS Metabolite Identification : Incubate with liver microsomes (human/rat) and monitor phase I metabolites (e.g., hydroxylation at the butoxy chain) .
- Stability Assays : Measure half-life in plasma (37°C) and identify degradation products via fragmentation patterns .
- Isotope Labeling : Use ¹³C-labeled compounds to track metabolic pathways in vivo .
Basic: What are the recommended storage and handling protocols for this compound to ensure compound integrity during experimental workflows?
Methodological Answer:
- Storage : Refrigerate (2–8°C) in amber vials under argon. Desiccate to prevent amine oxidation .
- Handling : Use glove boxes for air-sensitive reactions. Avoid skin contact (wear nitrile gloves) and use fume hoods for weighing .
- Stability Monitoring : Perform monthly HPLC checks to detect degradation (>5% impurity warrants repurification) .
Advanced: What experimental approaches are suitable for elucidating the crystallographic structure of this compound, and how does this inform its reactivity?
Methodological Answer:
- X-ray Crystallography : Grow single crystals via vapor diffusion (hexane/ethyl acetate). Resolve structure at 1.2 Å resolution to confirm amine geometry and hydrogen-bonding networks .
- Electron Density Maps : Analyze bond lengths (C-N: ~1.45 Å) to assess resonance stabilization of the amine group .
- Reactivity Insights : Use crystallographic data to predict sites for electrophilic substitution (e.g., para to the butoxy group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
